REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]([CH3:10])([CH3:9])[C:6](=[O:8])[CH3:7]>C(OCC)C>[Br:1][CH2:7][C:6](=[O:8])[C:5]([O:4][CH3:3])([CH3:10])[CH3:9]
|
Name
|
|
Quantity
|
26.42 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 15° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residual orange oil distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(C(C)(C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |